molecular formula C21H29NO4 B5000661 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

Cat. No. B5000661
M. Wt: 359.5 g/mol
InChI Key: ZUOIZEYWYSUAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the inhibition of histone deacetylases. These enzymes are involved in the regulation of gene expression and cellular processes such as cell cycle progression and apoptosis. Inhibition of histone deacetylases by this compound leads to changes in gene expression and cellular processes, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-cancer effects by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing tumor growth. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in lab experiments include its specificity for histone deacetylases and its potential therapeutic applications. However, its limitations include its low solubility and potential toxicity at high concentrations.

Future Directions

For research include further studies on its therapeutic potential, development of more efficient synthesis methods, and studies on its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves several steps. The first step involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form 3,4-dimethylphenylacetyl chloride. This is then reacted with 2-oxoethyl-5-(cyclohexylamino)-5-oxopentanoate in the presence of a base such as triethylamine to form the final product.

Scientific Research Applications

The application of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in scientific research has been primarily focused on its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylases, which are involved in various cellular processes. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and other conditions.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-15-11-12-17(13-16(15)2)19(23)14-26-21(25)10-6-9-20(24)22-18-7-4-3-5-8-18/h11-13,18H,3-10,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIZEYWYSUAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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